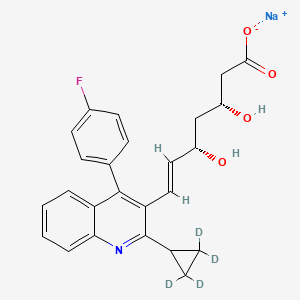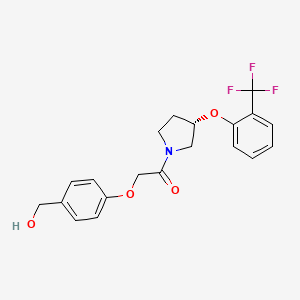
CXCR2 antagonist 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CXCR2 antagonist 7 is a compound that inhibits the activity of the C-X-C motif chemokine receptor 2 (CXCR2). This receptor plays a crucial role in the migration and aggregation of immune cells, particularly neutrophils, which are key players in the body’s immune response. CXCR2 antagonists have been studied for their potential therapeutic applications in various inflammatory diseases and cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CXCR2 antagonist 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would also include purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
CXCR2 antagonist 7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a tool to study the role of CXCR2 in chemical signaling pathways.
Biology: Helps in understanding the migration and aggregation of immune cells, particularly neutrophils.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, chronic obstructive pulmonary disease (COPD), and various cancers.
Mécanisme D'action
CXCR2 antagonist 7 exerts its effects by binding to the CXCR2 receptor, thereby blocking the binding of its natural ligands. This inhibition prevents the activation of downstream signaling pathways that are involved in the migration and aggregation of neutrophils. The molecular targets and pathways involved include the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Danirixin: Another CXCR2 antagonist studied for its effects on neutrophil migration and activation.
Navarixin: A dual CXCR1/CXCR2 antagonist that inhibits melanoma cell proliferation and migration.
RCT001: A unique CXCR2 inhibitor with a distinct mechanism of action, acting as an inverse agonist .
Uniqueness
CXCR2 antagonist 7 is unique in its specific binding affinity and selectivity for the CXCR2 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes and diseases. Its distinct chemical structure and mechanism of action also differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C14H14F2N6OS |
|---|---|
Poids moléculaire |
352.36 g/mol |
Nom IUPAC |
(2R)-2-[[5-[(2,3-difluorophenyl)methylsulfanyl]-2H-triazolo[4,5-d]pyrimidin-7-yl]amino]propan-1-ol |
InChI |
InChI=1S/C14H14F2N6OS/c1-7(5-23)17-12-11-13(21-22-20-11)19-14(18-12)24-6-8-3-2-4-9(15)10(8)16/h2-4,7,23H,5-6H2,1H3,(H2,17,18,19,20,21,22)/t7-/m1/s1 |
Clé InChI |
DOIXIVNPHLJHFY-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CO)NC1=NC(=NC2=NNN=C21)SCC3=C(C(=CC=C3)F)F |
SMILES canonique |
CC(CO)NC1=NC(=NC2=NNN=C21)SCC3=C(C(=CC=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



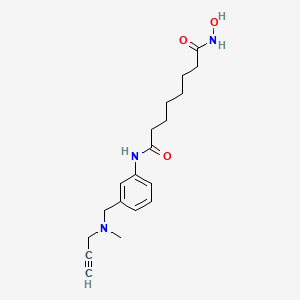

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B15142024.png)
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)

![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)

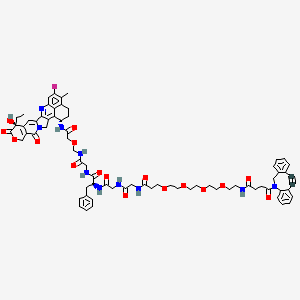
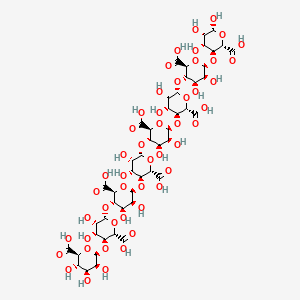
![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)

